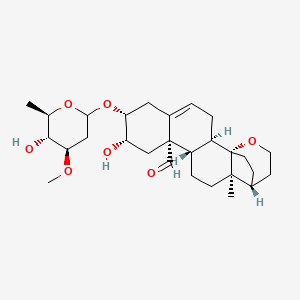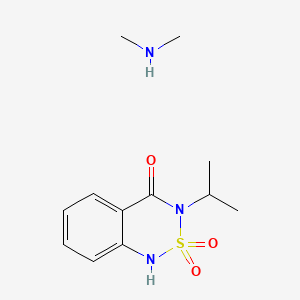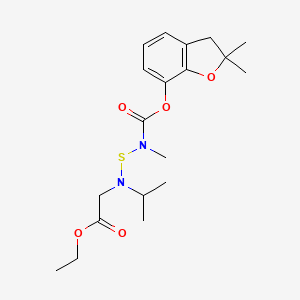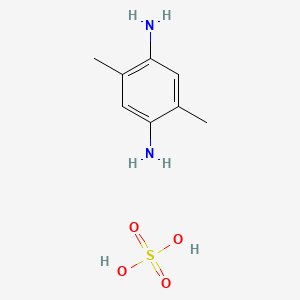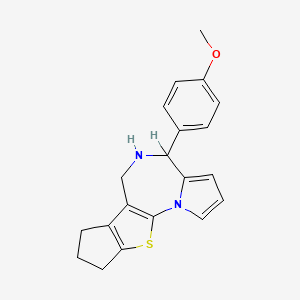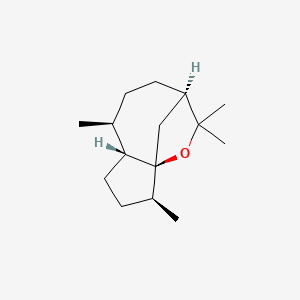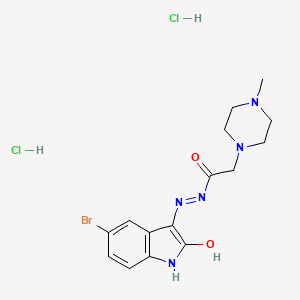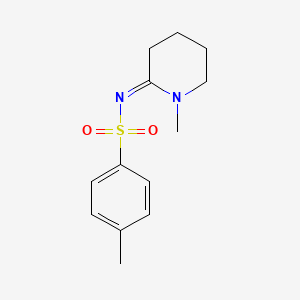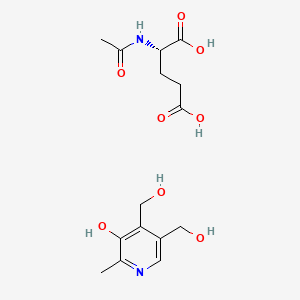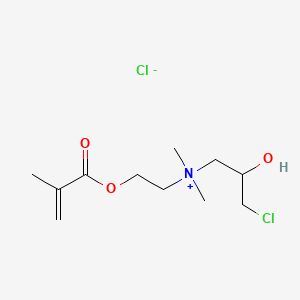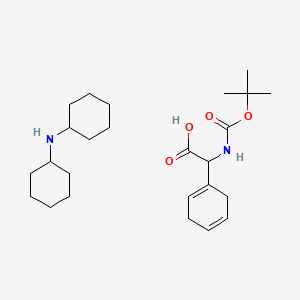
Einecs 284-192-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for Einecs 284-192-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: These conditions include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction. The reaction conditions are optimized to ensure maximum yield and purity.
Industrial Production: Large-scale production methods involve the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities.
Chemical Reactions Analysis
Einecs 284-192-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
Einecs 284-192-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It may also be used as a probe to investigate cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Einecs 284-192-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Einecs 284-192-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 284-515-8: Another compound listed in the EINECS inventory with distinct chemical properties and applications.
Einecs 284-985-5: A compound with different synthetic routes and industrial applications.
Einecs 284-934-0: Known for its unique chemical reactions and research applications.
The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications in various fields of research and industry.
Properties
CAS No. |
84803-65-6 |
|---|---|
Molecular Formula |
C25H42N2O4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C13H19NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2 |
InChI Key |
LUEQCAXDBKCRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


